Cas no 2402838-37-1 (2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride)
![2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride structure](https://ja.kuujia.com/scimg/cas/2402838-37-1x500.png)
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
- EN300-7473502
- 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
- 2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
- 2402838-37-1
- Z4119739829
-
- インチ: 1S/C5H6F3N3O.ClH/c6-5(7,8)4-10-3(1-2-9)12-11-4;/h1-2,9H2;1H
- InChIKey: PCJANHUKZSIWLD-UHFFFAOYSA-N
- ほほえんだ: Cl.FC(C1=NOC(CCN)=N1)(F)F
計算された属性
- せいみつぶんしりょう: 217.0229740g/mol
- どういたいしつりょう: 217.0229740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 151
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.9Ų
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7473502-10.0g |
2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride |
2402838-37-1 | 95.0% | 10.0g |
$4052.0 | 2025-03-10 | |
Aaron | AR028FFK-1g |
2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-aminehydrochloride |
2402838-37-1 | 95% | 1g |
$1322.00 | 2025-02-16 | |
1PlusChem | 1P028F78-5g |
2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-aminehydrochloride |
2402838-37-1 | 95% | 5g |
$3439.00 | 2024-05-22 | |
Enamine | EN300-7473502-0.05g |
2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride |
2402838-37-1 | 95.0% | 0.05g |
$218.0 | 2025-03-10 | |
Enamine | EN300-7473502-0.25g |
2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride |
2402838-37-1 | 95.0% | 0.25g |
$466.0 | 2025-03-10 | |
Enamine | EN300-7473502-5.0g |
2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride |
2402838-37-1 | 95.0% | 5.0g |
$2732.0 | 2025-03-10 | |
Enamine | EN300-7473502-0.5g |
2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride |
2402838-37-1 | 95.0% | 0.5g |
$735.0 | 2025-03-10 | |
Enamine | EN300-7473502-2.5g |
2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride |
2402838-37-1 | 95.0% | 2.5g |
$1848.0 | 2025-03-10 | |
1PlusChem | 1P028F78-250mg |
2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-aminehydrochloride |
2402838-37-1 | 95% | 250mg |
$638.00 | 2024-05-22 | |
Aaron | AR028FFK-5g |
2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-aminehydrochloride |
2402838-37-1 | 95% | 5g |
$3782.00 | 2023-12-15 |
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochlorideに関する追加情報
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
The compound 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride (CAS No. 2402838-37-1) is a highly specialized chemical entity with significant applications in the fields of pharmaceuticals and materials science. This compound is characterized by its unique structure, which combines a trifluoromethyl-substituted oxadiazole ring with an ethanamine group. The hydrochloride salt form further enhances its stability and solubility properties, making it a valuable component in various research and industrial settings.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of nucleophilic substitution and cyclization reactions. The incorporation of the trifluoromethyl group into the oxadiazole ring not only imparts electronic stability but also confers unique reactivity patterns. This makes 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride an attractive candidate for applications in drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways.
One of the most promising areas of research involving this compound is its potential as a building block for constructing bioactive molecules. The oxadiazole ring is known for its ability to act as a bioisostere, providing structural diversity while maintaining pharmacokinetic properties. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in inflammatory and neurodegenerative diseases. These findings underscore the importance of 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride in advancing drug development efforts.
In addition to its pharmaceutical applications, this compound has also found utility in materials science. Its ability to form stable coordination complexes with metal ions has led to its exploration as a ligand in catalytic systems. For instance, researchers have reported the use of this compound as a chelating agent in transition metal-catalyzed reactions, where it significantly enhances catalytic efficiency and selectivity. Such applications highlight the versatility of 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride across diverse scientific disciplines.
The environmental impact of this compound has also been a subject of recent scrutiny. Studies have shown that 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride exhibits low toxicity to aquatic organisms under standard testing conditions. However, its persistence in certain environmental matrices raises concerns regarding long-term ecological effects. Ongoing research is focused on developing sustainable synthesis methods and degradation pathways to mitigate these risks.
In conclusion, 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride (CAS No. 2402838-37-1) stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications. From drug discovery to materials science and environmental studies, this compound continues to be a focal point for scientific innovation. As research progresses, it is anticipated that new insights into its properties and potential uses will further solidify its role in advancing both academic and industrial endeavors.
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